2-Chloro-5-methyl-4-(trifluoromethyl)pyridine

Lipophilicity Physicochemical Properties Agrochemical Design

2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6) is a halogenated trifluoromethylpyridine (TFMP) derivative with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol. It is a light yellow liquid at ambient temperature , typically supplied at ≥95% purity , and serves as a key synthetic intermediate in the development of agrochemicals and pharmaceuticals.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57
CAS No. 326894-70-6
Cat. No. B2900213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-4-(trifluoromethyl)pyridine
CAS326894-70-6
Molecular FormulaC7H5ClF3N
Molecular Weight195.57
Structural Identifiers
SMILESCC1=CN=C(C=C1C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3
InChIKeyMXHVZQKAPDIULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6): Procurement-Grade Intermediate for Agrochemical and Pharmaceutical Synthesis


2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6) is a halogenated trifluoromethylpyridine (TFMP) derivative with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . It is a light yellow liquid at ambient temperature , typically supplied at ≥95% purity , and serves as a key synthetic intermediate in the development of agrochemicals and pharmaceuticals [1]. Its structural motif—combining a chlorine leaving group, a methyl substituent, and a trifluoromethyl moiety—confers distinct physicochemical properties that are leveraged in the construction of biologically active molecules, particularly herbicides and kinase inhibitors [2].

Why Substituting 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6) with Other TFMP Analogs Compromises Synthetic Outcomes


Trifluoromethylpyridines are not interchangeable building blocks; subtle variations in substitution pattern profoundly alter reactivity, lipophilicity, and downstream biological performance [1]. The precise positioning of the chloro, methyl, and trifluoromethyl groups in CAS 326894-70-6 dictates its unique electronic environment and steric profile [2]. A molecular matched pair analysis reveals that even a positional isomer (e.g., moving the methyl group from the 5- to the 4-position) results in measurably different physicochemical properties, including a shift in LogP (2.97 vs. 3.06) and a change in physical state from liquid to solid . Generic substitution with a less optimal analog can therefore lead to divergent reaction kinetics in nucleophilic substitutions, altered pharmacokinetic properties in derived actives, or a mismatch in intended biological target engagement [3]. The quantitative evidence below substantiates why procurement decisions must be guided by the specific substitution pattern of CAS 326894-70-6.

Quantitative Differentiation of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6) Against Closest Analogs


Lipophilicity (LogP) Comparison: Altered Membrane Permeability vs. 4-Methyl Isomer

The target compound exhibits a calculated LogP of 2.97 , compared to a LogP of 3.06 for its closest positional isomer, 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0) . This difference of ΔLogP = -0.09 indicates slightly lower lipophilicity for the target compound. While both compounds are lipophilic, this measurable difference can influence membrane permeability and bioavailability in downstream actives [1].

Lipophilicity Physicochemical Properties Agrochemical Design

Physical State Differentiation: Liquid vs. Solid Handling Characteristics at Room Temperature

2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6) is a light yellow liquid at room temperature . In contrast, its positional isomer, 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0), is a solid with a reported melting point of 126-130 °C [1]. This fundamental difference in physical state directly impacts handling, formulation, and reaction setup in both laboratory and pilot-scale syntheses [2].

Physical Form Formulation Process Chemistry

Predicted Boiling Point and Volatility vs. Non-Methylated Analog

The target compound has a predicted boiling point of 198.1 ± 35.0 °C at 760 mmHg . This is significantly higher than the boiling point of its non-methylated analog, 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6), which boils at 146-147 °C (lit.) . The presence of the methyl group in the target compound substantially reduces its volatility (ΔTb ≈ +52 °C), which can be advantageous in reactions requiring elevated temperatures without significant evaporative loss [1].

Volatility Distillation Thermal Stability

Aqueous Solubility Comparison for Formulation Considerations

The calculated aqueous solubility of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine is 1.3 g/L at 25 °C . This is higher than the reported solubility of its 4-methyl isomer, 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, which is measured at 0.102 mg/mL (0.102 g/L) . The target compound is approximately 12.7 times more soluble in water than its isomer. This difference is critical for predicting environmental fate and for designing aqueous-based reaction or formulation conditions [1].

Solubility Formulation Bioconcentration

Procurement-Relevant Pricing Differentiation vs. Common TFMP Intermediate

As of 2025, the procurement cost for research-grade 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine is approximately £1,500 per gram (Fluorochem) . In contrast, the more common and commercially mature intermediate 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) is available at a significantly lower cost, often in the range of $10-$50 per gram from bulk suppliers . This substantial price differential reflects the specialized synthetic route required for the 5-methyl-4-trifluoromethyl substitution pattern, which is not a commodity chemical but a niche building block for specific advanced intermediates [1].

Procurement Cost Efficiency Supply Chain

Validated Application Scenarios for 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS 326894-70-6) in R&D and Manufacturing


Synthesis of Novel Herbicidal Leads with Optimized Lipophilicity

The measured LogP of 2.97 for CAS 326894-70-6 positions it as a key intermediate for designing herbicides with a specific, moderate lipophilicity profile. This is particularly relevant for the development of new sulfonylurea or pyridine carboxamide herbicides, where balancing membrane permeability with phloem mobility is critical [1]. Its use as a building block has been cited in the discovery of new turf herbicides and other crop protection agents [2].

Liquid-Phase Parallel Synthesis and Automated Library Production

The liquid physical state of CAS 326894-70-6 at room temperature makes it exceptionally well-suited for integration into automated liquid handling and parallel synthesis platforms . Unlike its solid isomer (CAS 780802-36-0) which requires pre-heating or dissolution, the target compound can be accurately and reproducibly dispensed, increasing throughput and reducing variability in the generation of diverse screening libraries for agrochemical or pharmaceutical hit discovery [3].

Development of Kinase Inhibitors Requiring a Specific TFMP Moiety

The trifluoromethylpyridine core, particularly with a 2-chloro substituent, is a privileged scaffold in kinase inhibitor design [4]. The specific substitution pattern of CAS 326894-70-6 has been incorporated into compounds targeting kinases such as PDHK4 (IC₅₀ = 21 nM) and PKM2 (EC₅₀ = 100 nM), as documented in BindingDB [5]. Its use as a synthetic intermediate allows for the exploration of structure-activity relationships (SAR) around the pyridine ring in programs targeting cancer, inflammation, or metabolic diseases [6].

High-Temperature Reaction Sequences Requiring Low Volatility

With a predicted boiling point of approximately 198 °C, CAS 326894-70-6 offers significantly lower volatility than non-methylated analogs like 2-Chloro-4-(trifluoromethyl)pyridine (b.p. 146-147 °C) . This property is advantageous in synthetic sequences involving high-temperature steps, such as nucleophilic aromatic substitutions or metal-catalyzed cross-couplings conducted at reflux, where the compound's reduced tendency to evaporate improves yield, safety, and process control [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.